molecular formula C13H16O2 B2752528 Ethyl (E)-4-(2-methylphenyl)but-3-enoate CAS No. 854278-68-5

Ethyl (E)-4-(2-methylphenyl)but-3-enoate

Cat. No. B2752528
M. Wt: 204.269
InChI Key: UQBWBBNLJAJPJZ-RMKNXTFCSA-N
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Description

Ethyl (E)-4-(2-methylphenyl)but-3-enoate, also known as ethyl cinnamate, is an organic compound commonly used in the food and fragrance industry. It is a pale yellow liquid with a sweet, fruity odor and is found naturally in cinnamon oil, balsam, and storax. Ethyl cinnamate is also used in the production of sunscreen, insect repellent, and as a flavoring agent in food and beverages. In

Mechanism Of Action

The mechanism of action of Ethyl (E)-4-(2-methylphenyl)but-3-enoate cinnamate is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Ethyl cinnamate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

Ethyl cinnamate has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. Ethyl cinnamate has also been shown to have antimicrobial properties, which can help to prevent the growth of bacteria and fungi. In addition, Ethyl (E)-4-(2-methylphenyl)but-3-enoate cinnamate has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.

Advantages And Limitations For Lab Experiments

One advantage of using Ethyl (E)-4-(2-methylphenyl)but-3-enoate cinnamate in lab experiments is its availability and low cost. Ethyl cinnamate is also relatively stable and has a long shelf life, making it a useful compound for long-term studies. However, one limitation of using Ethyl (E)-4-(2-methylphenyl)but-3-enoate cinnamate is its potential toxicity. Ethyl cinnamate has been shown to have cytotoxic effects on certain cell lines, and care should be taken when handling the compound.

Future Directions

There are several potential future directions for research on Ethyl (E)-4-(2-methylphenyl)but-3-enoate cinnamate. One area of interest is its potential use in cancer therapy. Ethyl cinnamate has been shown to induce apoptosis in cancer cells, and further studies could explore its potential as a therapeutic agent. Another area of interest is its potential use as a natural preservative in food and beverages. Ethyl cinnamate has antimicrobial properties, and studies could explore its effectiveness as a natural preservative compared to synthetic preservatives. Finally, studies could explore the potential environmental impact of Ethyl (E)-4-(2-methylphenyl)but-3-enoate cinnamate, particularly in terms of its toxicity to aquatic organisms.

Synthesis Methods

Ethyl cinnamate can be synthesized by the esterification of cinnamic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction produces Ethyl (E)-4-(2-methylphenyl)but-3-enoate cinnamate and water as byproducts. The yield of Ethyl (E)-4-(2-methylphenyl)but-3-enoate cinnamate can be improved by using excess ethanol and removing the water by distillation.

Scientific Research Applications

Ethyl cinnamate has been studied for its potential use in various fields of science, including pharmacology, food science, and environmental science. It has been shown to have antioxidant, antimicrobial, and anti-inflammatory properties. Ethyl cinnamate has also been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

ethyl (E)-4-(2-methylphenyl)but-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-3-15-13(14)10-6-9-12-8-5-4-7-11(12)2/h4-9H,3,10H2,1-2H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBWBBNLJAJPJZ-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC=CC1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C/C=C/C1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(o-tolyl)but-3-enoate

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